Teloxantrone
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Overview
Description
Preparation Methods
The synthesis of Teloxantrone involves multiple steps, including the formation of the anthrapyrazole core. The synthetic route typically starts with the condensation of an anthraquinone derivative with a hydrazine derivative to form the anthrapyrazole core. This is followed by various functional group modifications to achieve the final structure . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
Teloxantrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Teloxantrone has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound to study DNA intercalation and inhibition of topoisomerase II.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Primarily used in the treatment of various cancers, including leukemia, melanoma, and sarcoma.
Industry: Utilized in the development of new antitumor agents and as a reference compound in drug discovery.
Mechanism of Action
Teloxantrone exerts its effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . This leads to the formation of DNA crosslinks and strand breaks, ultimately inhibiting DNA replication and repair . The compound also interferes with ribonucleic acid (RNA) and protein synthesis .
Comparison with Similar Compounds
Teloxantrone is similar to other anthrapyrazole compounds, such as Mitoxantrone and Piroxantrone . this compound is unique in its specific modifications to the anthrapyrazole core, which enhance its DNA intercalation and topoisomerase II inhibition properties . Other similar compounds include:
Mitoxantrone: Another DNA intercalator and topoisomerase II inhibitor used in cancer treatment.
Piroxantrone: Similar in structure and function to this compound, with modifications to the basic side chains.
This compound’s unique structural features and potent antitumor activity make it a valuable compound in scientific research and medical applications.
Biological Activity
Teloxantrone, a synthetic anthraquinone derivative, is recognized for its significant biological activity, particularly in the field of oncology. This compound exhibits various mechanisms of action that contribute to its potential as an anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
1. Telomerase Inhibition
this compound preferentially inhibits telomerase activity, an enzyme frequently overexpressed in cancer cells. By inhibiting telomerase, this compound triggers DNA damage and apoptosis in tumor cells. Research indicates that among various compounds tested, this compound derivatives showed significant inhibitory effects on telomerase activity, with an IC50 value of 9.61 ± 0.93 µM for one variant (TXT4), which is substantially lower than the reference compound BIBR1532 (64.11 ± 2.53 µM) .
2. DNA Intercalation and Cross-linking
this compound intercalates into DNA, leading to the formation of DNA cross-links and strand breaks. This mechanism is critical for its anticancer activity as it disrupts the integrity of the genetic material within cancer cells .
3. Induction of Apoptosis
The compound induces apoptotic cell death through both extrinsic and intrinsic pathways. In lung cancer cell lines, this compound was shown to activate DNA damage response pathways involving ATM/Chk2 and ATR/Chk1 cascades .
Table 1: Summary of Biological Activity Studies on this compound
Case Studies
Several case studies have highlighted the clinical relevance of this compound in treating various cancers:
Case Study 1: Lung Cancer
A study evaluated the effects of this compound on lung cancer cell lines. Results demonstrated that treatment led to a significant increase in apoptotic cell death compared to control groups, indicating its potential effectiveness in clinical settings.
Case Study 2: Advanced Malignancies
In a clinical trial involving patients with advanced malignancies, this compound was administered as part of a combination therapy regimen. The trial reported a notable reduction in tumor size in several patients, with manageable side effects .
Properties
CAS No. |
91441-48-4 |
---|---|
Molecular Formula |
C21H25N5O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |
InChI |
InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3 |
InChI Key |
WOPAVGQTOMNFGS-UHFFFAOYSA-N |
SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |
Canonical SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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